molecular formula C17H13N3O3S2 B2816733 N1-(pyridin-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1798021-88-1

N1-(pyridin-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide

Cat. No.: B2816733
CAS No.: 1798021-88-1
M. Wt: 371.43
InChI Key: ZDWJYIHWEYPKHD-UHFFFAOYSA-N
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Description

N1-(pyridin-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a synthetic organic compound designed for research applications. It belongs to a class of molecules featuring an oxalamide core, which is known to serve as a versatile hydrogen-bonding scaffold in medicinal chemistry. The compound's structure integrates two privileged heterocyclic systems: a pyridin-3-yl group and a thiophene unit, the latter being functionalized with a thiophene-2-carbonyl moiety. The thiophene ring is a well-recognized bioisostere in drug discovery, with derivatives demonstrating a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities . Specifically, thiophene-containing compounds have been reported to act as kinase inhibitors, targeting key enzymes in cellular signaling pathways . This molecular architecture suggests potential utility in developing enzyme inhibitors or probing protein-ligand interactions. Researchers can leverage this compound as a key building block or intermediate in the synthesis of more complex molecules, or as a core structure for generating combinatorial libraries in the search for novel bioactive agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-pyridin-3-yl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c21-15(13-4-2-8-24-13)14-6-5-12(25-14)10-19-16(22)17(23)20-11-3-1-7-18-9-11/h1-9H,10H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWJYIHWEYPKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxalamide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while reduction of the oxalamide group can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which N1-(pyridin-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide exerts its effects involves its interaction with molecular targets. The pyridine and thiophene rings can participate in π-π stacking interactions, while the oxalamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Target Compound :

  • Structural Differences : The target compound lacks the chlorophenyl/piperidinyl motifs common in antiviral analogs, instead incorporating pyridin-3-yl and thiophene-based substituents. The thiophene-2-carbonyl group may enhance π-π stacking or alter solubility compared to thiazole or benzyl groups in analogs.
  • Functional Implications : Antiviral oxalamides often target the CD4-binding site of HIV , but the target compound’s thiophene moiety could modulate interactions with viral or cellular receptors differently.

Comparison with Flavoring Oxalamides

16.099) are used as umami flavor enhancers (-8, 10-11):

Compound ID Substituents (N1/N2) Safety Data (NOEL) Application
S336 () N1: 2,4-dimethoxybenzyl; N2: pyridin-2-yl 100 mg/kg bw/day Flavoring agent (margin of safety >33 million)
FL-no. 16.100 () N1: 2-methoxy-4-methylbenzyl; N2: 5-methylpyridin-2-yl Same as S336 Flavoring, metabolized without amide hydrolysis

Comparison with Target Compound :

  • Structural Differences : Flavoring agents feature aromatic benzyl groups (e.g., dimethoxybenzyl) and pyridin-2-yl ethyl chains, whereas the target compound uses pyridin-3-yl and thiophene-carbonyl groups. The latter’s structure may reduce metabolic stability, as thiophene rings are prone to oxidation.

Comparison with Pharmaceutical Intermediate Oxalamides

Complex oxalamides like N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide () are designed as APIs:

Compound ID Substituents (N1/N2) Key Features
Compound N1: 5-chloropyridin-2-yl; N2: tetrahydrothiazolo-pyridinyl Cyclohexyl backbone, high complexity

Comparison with Target Compound :

  • Structural Differences : Pharmaceutical intermediates often incorporate chiral centers and heterocyclic backbones (e.g., tetrahydrothiazolo-pyridinyl), while the target compound uses planar thiophene rings.
  • Functional Implications : The target compound’s simpler structure may offer synthetic advantages but could limit binding specificity compared to highly engineered intermediates.

Q & A

How can researchers optimize the synthetic route for N1-(pyridin-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide to improve yield and purity?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including coupling pyridin-3-amine with a thiophene-derived intermediate. Key strategies include:

  • Stepwise coupling : Use oxalyl chloride to activate carboxyl groups for amide bond formation, ensuring stoichiometric control to minimize side products .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
  • Reaction optimization : Adjust temperature (e.g., 0–5°C for sensitive thiophene intermediates) and catalysts (e.g., DMAP for acylations) to enhance regioselectivity .

What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of pyridine (δ 8.5–9.0 ppm) and thiophene (δ 6.8–7.5 ppm) protons, while verifying the oxalamide linkage .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 423.08) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>98%) and detects trace impurities .

How should researchers design in vitro assays to evaluate biological activity against therapeutic targets?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves (1 nM–100 µM range) .
  • Cell viability assays : Test in cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin, comparing results with controls (e.g., doxorubicin) to assess cytotoxicity .
  • Receptor binding studies : Radioligand displacement assays (e.g., GPCR targets) quantify binding affinity (Kᵢ values) .

What advanced strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog synthesis : Modify the thiophene-carbonyl group (e.g., replace with furan or benzene) and compare bioactivity .
  • Functional group masking : Protect hydroxyl or amine groups during derivatization to isolate pharmacophore contributions .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric properties with activity trends .

How can contradictory results in biological assays across studies be resolved?

Methodological Answer:

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
  • Meta-analysis : Compare data across multiple cell lines or animal models to identify context-dependent effects .

What methodologies elucidate the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Molecular docking : Simulate binding poses in protein active sites (e.g., using AutoDock Vina) to predict interactions with key residues .
  • CRISPR screening : Knock out candidate targets (e.g., kinases) in cell lines to observe resistance/sensitivity shifts .
  • Proteomics : Perform LC-MS/MS profiling to identify differentially expressed proteins post-treatment .

How can researchers explore its potential in material science applications?

Methodological Answer:

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic applications .
  • Thin-film characterization : Use AFM and UV-Vis spectroscopy to assess morphology and absorption spectra .
  • Conductivity testing : Measure charge transport in doped polymer composites .

What protocols assess the compound’s stability under physiological or storage conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-MS stability studies : Monitor degradation products (e.g., hydrolysis of oxalamide to carboxylic acids) .
  • Long-term storage : Test stability in DMSO at –20°C over 6–12 months with periodic HPLC analysis .

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